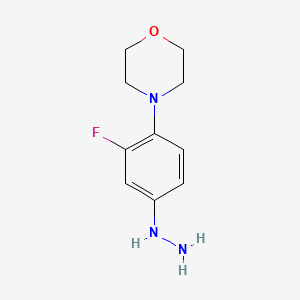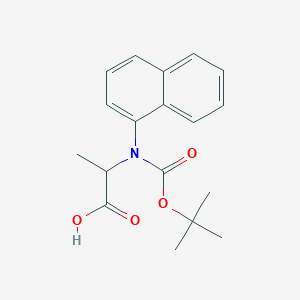
3-Pyridin-4-ylprop-2-enoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridin-4-ylprop-2-enoic acid;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-4-ylprop-2-enoic acid;hydrochloride typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method is the condensation of pyridine-4-carboxaldehyde with malonic acid in the presence of a base, followed by acidification to obtain the desired product. The reaction conditions often include:
Temperature: Typically conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents include ethanol, methanol, or water.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are frequently used.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Pyridin-4-ylprop-2-enoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products:
Oxidation Products: Pyridine N-oxides.
Reduction Products: Saturated pyridine derivatives.
Substitution Products: Various substituted pyridines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Pyridin-4-ylprop-2-enoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of functional materials, such as coordination polymers and catalysts.
Wirkmechanismus
The mechanism of action of 3-Pyridin-4-ylprop-2-enoic acid;hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Pyridine: The parent compound, a simple aromatic heterocycle.
Pyridine N-oxides: Oxidized derivatives with different reactivity.
Piperidine: A saturated analog with different biological activities.
Uniqueness: 3-Pyridin-4-ylprop-2-enoic acid;hydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and applications. Its ability to form coordination complexes and participate in various reactions makes it a valuable compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C8H8ClNO2 |
|---|---|
Molekulargewicht |
185.61 g/mol |
IUPAC-Name |
3-pyridin-4-ylprop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C8H7NO2.ClH/c10-8(11)2-1-7-3-5-9-6-4-7;/h1-6H,(H,10,11);1H |
InChI-Schlüssel |
OOXLPYCHQGZDJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C=CC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[S(R)]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide](/img/structure/B14071726.png)



![7-Bromo-3-methylbenzo[e][1,2,4]triazine](/img/structure/B14071751.png)






